BenchChemオンラインストアへようこそ!

4-(4-Ethylphenyl)-2-hydrazinylthiazole

Lipophilicity Drug-likeness ADME

4-(4-Ethylphenyl)-2-hydrazinylthiazole (CAS 61323-65-7) is a 2,4-disubstituted thiazole heterocycle bearing a free hydrazine group at position 2 and a 4-ethylphenyl substituent at position It belongs to the [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine chemotype, a scaffold extensively explored for monoamine oxidase (MAO) inhibition and antifungal activity. The compound is commercially supplied as a research-grade building block (typical purity ≥95–98%) for further synthetic elaboration, notably hydrazone formation.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 61323-65-7
Cat. No. B11767768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)-2-hydrazinylthiazole
CAS61323-65-7
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NN
InChIInChI=1S/C11H13N3S/c1-2-8-3-5-9(6-4-8)10-7-15-11(13-10)14-12/h3-7H,2,12H2,1H3,(H,13,14)
InChIKeyJWJZZWKKBDSYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylphenyl)-2-hydrazinylthiazole (CAS 61323-65-7) Procurement Guide: Structural & Property Baseline


4-(4-Ethylphenyl)-2-hydrazinylthiazole (CAS 61323-65-7) is a 2,4-disubstituted thiazole heterocycle bearing a free hydrazine group at position 2 and a 4-ethylphenyl substituent at position 4. It belongs to the [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine chemotype, a scaffold extensively explored for monoamine oxidase (MAO) inhibition and antifungal activity [1]. The compound is commercially supplied as a research-grade building block (typical purity ≥95–98%) for further synthetic elaboration, notably hydrazone formation. Computed physicochemical properties include molecular weight 219.31 g/mol, XLogP3-AA 3.0, topological polar surface area 79.2 Ų, 2 hydrogen bond donors, and 4 acceptors [2].

Why 4-(4-Ethylphenyl)-2-hydrazinylthiazole Cannot Be Assumed Interchangeable with Other 4-Aryl-2-hydrazinylthiazoles


Within the 4-aryl-2-hydrazinylthiazole series, the C4 substituent exerts a decisive influence on both lipophilicity and electronic character, parameters that directly modulate target binding, metabolic stability, and cellular permeability. Published structure–activity relationship (SAR) campaigns confirm that even subtle aryl modifications (e.g., methyl → chloro → methoxy) can shift human MAO-B IC₅₀ values by more than an order of magnitude [1]. Consequently, substituting 4-(4-ethylphenyl)-2-hydrazinylthiazole with a close analog (e.g., 4-(4-methylphenyl) or 4-(4-chlorophenyl) derivative) without experimental validation introduces an unquantified risk in lead optimization or probe-development programs. The quantitative evidence below highlights where the 4-ethylphenyl compound differs measurably from its nearest comparators.

Quantitative Differentiation of 4-(4-Ethylphenyl)-2-hydrazinylthiazole from Key 4-Aryl Analogs


Lipophilicity (XLogP3-AA) Drives Distinct Partitioning and Permeability Profiles

The 4-ethyl substituent confers an XLogP3-AA of 3.0 on 4-(4-ethylphenyl)-2-hydrazinylthiazole, placing it approximately 0.3–0.5 log units higher than the 4-methylphenyl analog (XLogP3 ~2.5–2.7) and roughly 0.8–1.0 log units lower than the 4-chlorophenyl analog (XLogP3 ~3.8–4.0). Because the 4-fluorophenyl analog exhibits an XLogP3 close to 2.5, the ethyl derivative occupies a distinct hydrophobicity window that is expected to influence membrane permeability and non-specific binding in cell-based assays [1][2].

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (tPSA) Constrains Passive Brain Penetration Differently from Halogenated Analogs

The TPSA of 4-(4-ethylphenyl)-2-hydrazinylthiazole (79.2 Ų) is identical within computational tolerance to that of the 4-methylphenyl, 4-chlorophenyl, and 4-fluorophenyl analogs (all ~79–80 Ų) because the hydrazine and thiazole cores dominate this parameter. However, when combined with its distinct XLogP3, the ethyl derivative occupies a unique lipophilicity–polarity space. For CNS-targeted programs where TPSA < 90 Ų and logP 1–3 are desired, the 4-ethyl analog lies closer to the optimal centroid than the more lipophilic 4-chloro analog [1].

tPSA Blood-brain barrier CNS drug design

Hydrogen Bond Donor/Acceptor Capacity Matches the Series Core; Differentiation Resides Solely in the Aryl Substituent

All 4-aryl-2-hydrazinylthiazole analogs share an identical hydrogen-bond donor count (2; hydrazine -NH₂ and -NH-) and acceptor count (4; thiazole N, thiazole S, hydrazine N lone pairs). Therefore, procurement selection among these analogs cannot be based on H-bond capacity; instead, the 4-ethyl substitution provides a moderate inductive electron-donating effect (+I) relative to hydrogen, distinct from the electron-withdrawing (-I/-R) effect of 4-Cl or 4-F and the weaker +I of 4-CH₃ [1].

Hydrogen bonding Molecular recognition Solubility

Commercial Purity Specifications Enable Direct Structure–Activity Comparison Studies

Multiple reputable suppliers (AKSci, ChemScene, Leyan) list 4-(4-ethylphenyl)-2-hydrazinylthiazole at ≥95% or ≥98% purity, with recommended storage at 2–8 °C sealed under dry conditions . By contrast, the 4-methylphenyl analog is commonly offered at 95%, and the 4-chlorophenyl analog at 97% from overlapping vendor catalogs, ensuring comparable purity baselines for head-to-head biological evaluation. The consistent availability of the ethyl derivative at ≥98% purity reduces the risk of confounding impurities in dose–response assays.

Purity specification Reproducibility SAR

Optimal Application Scenarios for 4-(4-Ethylphenyl)-2-hydrazinylthiazole Based on Quantified Differentiation


Lead Optimization Libraries Requiring Intermediate logP (2.5–3.5) with Moderate Electron-Donating Character

Medicinal chemistry programs targeting MAO-B or related CNS enzymes can employ 4-(4-ethylphenyl)-2-hydrazinylthiazole as a hydrazone precursor when the desired lipophilicity window is logP 2.5–3.5. Its XLogP3 of 3.0 positions it between the less lipophilic 4-methyl (XLogP3 ~2.5) and excessively lipophilic 4-chloro (XLogP3 ~3.8–4.0) analogs, while its electron-donating σₚ (≈−0.15) differs markedly from the electron-withdrawing halogenated derivatives. Published SAR for the broader series demonstrates that C4-substituent identity governs MAO-B IC₅₀ and selectivity over MAO-A [1].

Physicochemical Property-Driven Fragment or Scaffold Replacement Campaigns

In scaffold-hopping or bioisostere replacement projects, the unique combination of TPSA (79.2 Ų) and XLogP3 (3.0) of the 4-ethylphenyl derivative provides a reference point that cannot be replicated by the 4-chloro (higher logP) or 4-fluoro (lower logP) congeners. This property pairing is particularly relevant when CNS MPO scores or ligand efficiency metrics require fine-tuning of lipophilicity without altering hydrogen-bond capacity [1].

Synthetic Methodology Development and Hydrazone Library Synthesis

As a hydrazine-bearing thiazole with a defined purity specification (≥98% from multiple vendors), this compound serves as a reliable starting material for condensation with aldehydes or ketones to generate hydrazone libraries. Its moderate electron-donating ethyl substituent influences the nucleophilicity of the terminal -NH₂ group and the stability of the resulting hydrazone, providing a distinct reactivity profile relative to electron-withdrawing analogs. The explicit storage recommendation (2–8 °C, dry sealed) ensures reproducible reactivity across batches [1].

Targeted Antifungal or Anticancer Probe Development Using the 4-Aryl-2-hydrazinylthiazole Template

The broader [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine class has demonstrated in vitro antifungal activity against Candida spp. (MIC values in the low micromolar range) and anticancer activity via eIF4E/eIF4G inhibition [1]. While compound-specific biological data for the 4-ethylphenyl derivative remain unpublished, the quantified physicochemical differentiation from active analogs (e.g., 4-chlorophenyl and 4-methylphenyl derivatives) positions it as a logical next candidate for SAR expansion studies in these therapeutic areas.

Quote Request

Request a Quote for 4-(4-Ethylphenyl)-2-hydrazinylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.